molecular formula C13H11BrS B7990778 3-Bromo-2'-methylthiobiphenyl

3-Bromo-2'-methylthiobiphenyl

Cat. No.: B7990778
M. Wt: 279.20 g/mol
InChI Key: RAYIIQPMABLNJN-UHFFFAOYSA-N
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Description

3-Bromo-2’-methylthiobiphenyl: is an organic compound with the molecular formula C13H11BrS It is a biphenyl derivative where a bromine atom is substituted at the third position and a methylthio group is substituted at the second position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’-methylthiobiphenyl typically involves the bromination of 2’-methylthiobiphenyl. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the biphenyl structure in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-2’-methylthiobiphenyl may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2’-methylthiobiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like dichloromethane or acetic acid.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Amino, thio, or alkoxy derivatives of biphenyl.

    Oxidation Products: Sulfoxide or sulfone derivatives.

    Coupling Products: Biphenyl derivatives with various substituents at the position previously occupied by bromine.

Scientific Research Applications

Chemistry: 3-Bromo-2’-methylthiobiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials, including liquid crystals and organic semiconductors.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic and optical properties. It is also utilized in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2’-methylthiobiphenyl largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl ring. In oxidation reactions, the sulfur atom in the methylthio group undergoes oxidation to form sulfoxide or sulfone derivatives. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bromine atom and the boronic acid derivative.

Comparison with Similar Compounds

    2-Bromo-3-methylthiophene: Similar in structure but with a thiophene ring instead of a biphenyl structure.

    3-Bromo-4-methylbiphenyl: Similar biphenyl structure but with a different substitution pattern.

    2’-Methylthio-4-bromobiphenyl: Another biphenyl derivative with different positions of bromine and methylthio groups.

Uniqueness: 3-Bromo-2’-methylthiobiphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of specialized materials.

Properties

IUPAC Name

1-bromo-3-(2-methylsulfanylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYIIQPMABLNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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